

Xerophilusin G CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xerophilusin G

Cat. No.: B1631261

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An In-depth Technical Guide to Xerophilusin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerophilusin G is a naturally occurring diterpenoid compound that has been isolated from plants of the *Isodon* genus, specifically *Isodon enanderianus*. As a member of the ent-kaurane diterpenoid family, **Xerophilusin G** is part of a class of molecules known for their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for **Xerophilusin G**, including its chemical properties, and outlines potential experimental protocols and signaling pathways based on closely related compounds.

Physicochemical Properties

The fundamental chemical and physical properties of **Xerophilusin G** are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

Property	Value	Citation(s)
CAS Number	304642-94-2	[1] [2] [3] [4]
Molecular Formula	C ₂₂ H ₃₀ O ₈	[1] [2] [3]
Molecular Weight	422.47 g/mol	[1] [3] [4]
Chemical Class	ent-Kaurane Diterpenoid	[1]
Source Organism	Isodon enanderianus	[3]

Potential Biological Activity and Therapeutic Relevance

While specific biological data for **Xerophilusin G** is limited in publicly available literature, extensive research on other diterpenoids isolated from Isodon species suggests a strong potential for cytotoxic and anti-cancer activities. Compounds structurally related to **Xerophilusin G**, such as Xerophilusin B, have demonstrated significant antiproliferative effects against various cancer cell lines.

Based on the activities of related compounds, **Xerophilusin G** is a candidate for investigation against cell lines such as:

- K562 (Chronic Myelogenous Leukemia)
- MKN45 (Stomach Adenocarcinoma)
- HepG2 (Hepatocellular Carcinoma)
- ESCC (Esophageal Squamous Cell Carcinoma)

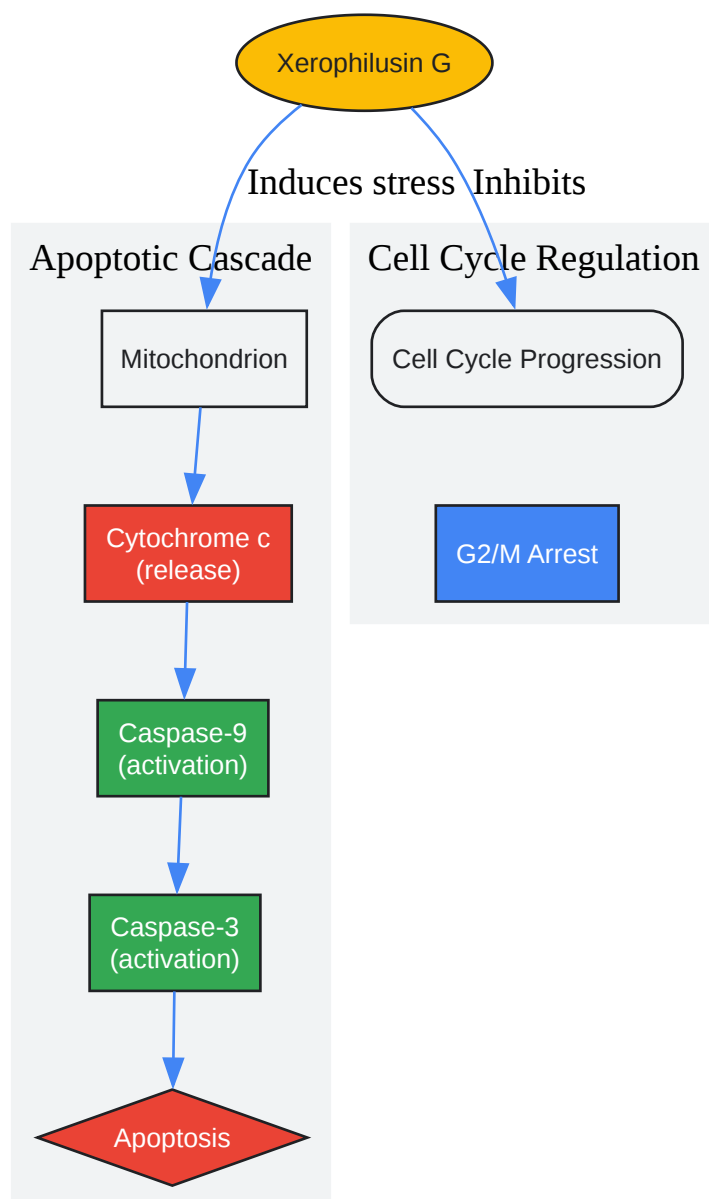
Postulated Mechanism of Action and Signaling Pathway

The precise signaling pathway of **Xerophilusin G** has not been elucidated. However, the mechanism of the closely related compound, Xerophilusin B, has been studied and involves

the induction of cell cycle arrest and apoptosis. It is plausible that **Xerophilusin G** acts through a similar pathway.

A proposed signaling cascade, based on the action of Xerophilusin B, is the induction of G2/M cell cycle arrest and the triggering of apoptosis through a mitochondrial-dependent activation of the caspase-9 and caspase-3 cascade.

Hypothetical Signaling Pathway for Xerophilusin G



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Caption: Hypothetical signaling pathway of **Xerophilusin G** leading to apoptosis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of **Xerophilusin G**'s biological activities. These are based on standard methodologies used for similar natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of **Xerophilusin G** on a panel of cancer cell lines.

Objective: To determine the concentration of **Xerophilusin G** that inhibits cell growth by 50% (IC₅₀).

Materials:

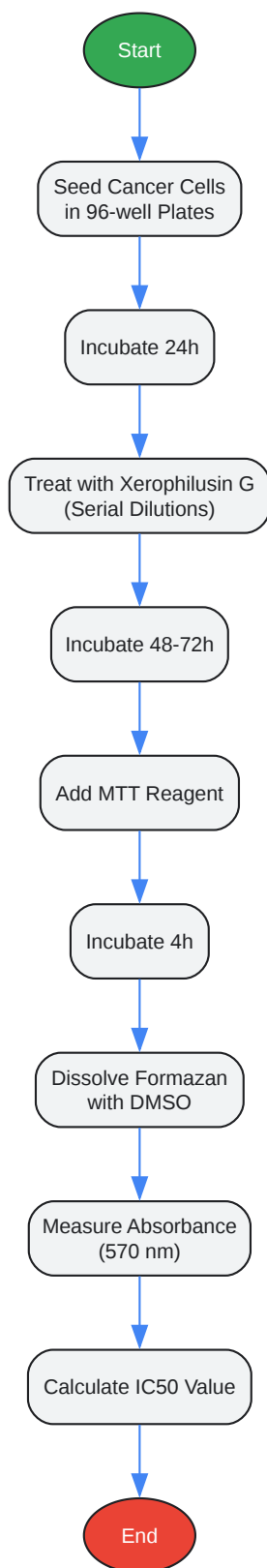
- **Xerophilusin G**
- Cancer cell lines (e.g., K562, MKN45, HepG2, ESCC)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- **Compound Treatment:** Prepare a stock solution of **Xerophilusin G** in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Add 100 μ L of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Screening



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Caption: Workflow for determining the in vitro cytotoxicity of **Xerophilusin G**.

Conclusion

Xerophilusin G represents a promising lead compound for further investigation in the field of oncology drug discovery. While specific biological data on this molecule is sparse, the well-documented activities of structurally similar ent-kaurane diterpenoids provide a strong rationale for its evaluation as a cytotoxic agent. The protocols and hypothetical pathways outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of **Xerophilusin G**. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical models.

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- To cite this document: BenchChem. [Xerophilusin G CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631261#xerophilusin-g-cas-number-and-molecular-formula]

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